2-(4-Isopropylphenyl)quinoline-4-carboxylic acid

Description

Systematic IUPAC Nomenclature and Structural Formula

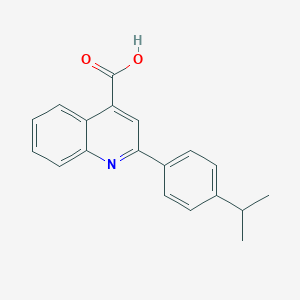

2-(4-Isopropylphenyl)quinoline-4-carboxylic acid is systematically named 2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid under IUPAC conventions. Its structural formula comprises a quinoline scaffold with a carboxylic acid group at position 4 and a 4-isopropylphenyl substituent at position 2. The quinoline core features a fused benzene and pyridine ring system, with the carboxylic acid moiety contributing polar functionality.

Structural Formula :

$$ \text{C}{19}\text{H}{17}\text{NO}_2 $$

SMILES : CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O.

Common Synonyms and Registry Identifiers

The compound is referenced by multiple identifiers and synonyms:

Isomeric and Tautomeric Considerations

The compound does not exhibit geometric isomerism due to the fixed positions of substituents on the quinoline ring. While quinoline derivatives often display tautomerism between hydroxyquinoline and oxoquinoline forms, the presence of a carboxylic acid group at position 4 stabilizes the structure, precluding such tautomerism. No evidence of alternative tautomeric forms has been reported in experimental or computational studies.

Properties

IUPAC Name |

2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-12(2)13-7-9-14(10-8-13)18-11-16(19(21)22)15-5-3-4-6-17(15)20-18/h3-12H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPIOGXNTJWFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones in the presence of a base . Another method includes the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde or ketone under acidic or basic conditions .

Industrial Production Methods

These methods often involve the use of catalysts, such as rare-earth metals, and environmentally friendly conditions, such as microwave irradiation or solvent-free reactions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products

The major products formed from these reactions include various quinoline derivatives, such as 2-phenylquinoline-4-carboxylic acid and its substituted analogs .

Scientific Research Applications

Chemistry

2-(4-Isopropylphenyl)quinoline-4-carboxylic acid serves as a building block in organic synthesis. It is utilized in the development of more complex molecules, facilitating advancements in synthetic methodologies. Its structural uniqueness, due to the isopropyl group, can influence its chemical reactivity and biological activity compared to similar compounds.

Biology

This compound has been studied for its potential biological activities , including:

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties against various bacteria, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown that modifications to the quinoline structure can enhance antibacterial potency .

- Anticancer Properties : Several studies have investigated the anticancer effects of quinoline derivatives. For instance, compounds derived from this compound have been evaluated for their ability to inhibit cancer cell proliferation across different cell lines, demonstrating selective toxicity towards certain types of cancer cells .

Medicine

The compound is under investigation for its potential as a therapeutic agent . Its interaction with biological targets such as enzymes and receptors makes it a candidate for drug development. Notably, some derivatives have shown promise as inhibitors of specific enzymes involved in cancer progression .

Case Study 1: Antimicrobial Evaluation

A series of this compound derivatives were synthesized and tested against various bacterial strains. The results indicated that certain modifications significantly increased antibacterial activity, with IC50 values demonstrating effectiveness against Gram-positive bacteria while showing limited efficacy against Gram-negative strains due to their resistant outer membranes .

| Compound | Target Bacteria | IC50 (µM) | Activity Level |

|---|---|---|---|

| 5a | Staphylococcus aureus | 10 | High |

| 5b | E. coli | 25 | Moderate |

| 5c | MRSA | 30 | Low |

Case Study 2: Anticancer Activity

In another study, derivatives of this compound were evaluated for their anticancer properties against five different cancer cell lines (H460, HT-29, MKN-45, U87MG, SMMC-7721). The findings revealed that some compounds exhibited high selectivity towards specific cell lines, suggesting potential for targeted cancer therapy .

| Cell Line | Compound | IC50 (µM) | Selectivity |

|---|---|---|---|

| H460 | P6 | 15 | High |

| MKN-45 | P6 | 18 | Moderate |

| U87MG | P6 | 30 | Low |

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, some quinoline derivatives are known to bind to the estrogen receptor β (ER β), influencing the development and function of reproductive and non-reproductive tissues . The compound may also inhibit protein synthesis in bacteria, leading to bacteriostatic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline-4-Carboxylic Acid Derivatives

Key Findings:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Br, Cl) enhance antibacterial activity. For example, 2-(4-bromophenyl) derivatives show MIC values of 64 µg/mL against Staphylococcus aureus, likely due to improved target binding . Electron-donating groups (e.g., methoxy, methyl) reduce potency but improve solubility .

Synthetic Flexibility :

- The Pfitzinger and Doebner reactions allow modular synthesis of diverse analogs. For instance, microwave-assisted Doebner reactions improve yields and reduce reaction times .

Crystallographic Insights: 2-(4-Methylphenyl)quinoline-4-carboxylic acid crystallizes in a monoclinic system (a = 4.1001 Å, β = 90.86°), providing a structural benchmark for analogs .

Biological Activity

2-(4-Isopropylphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a quinoline backbone substituted with an isopropylphenyl group and a carboxylic acid functional group. The biological implications of this compound are significant, particularly in the fields of cancer therapy, antimicrobial activity, and enzyme inhibition.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for DNA replication and cellular processes, such as topoisomerases. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Kinase Inhibition : Research indicates that this compound may act as a kinase inhibitor, targeting enzymes involved in key signaling pathways. Notably, it has shown inhibitory activity against kinases like Flt-3 and CDK4/6, which are implicated in various cancers.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, although further research is necessary to confirm its efficacy.

Biological Activities

The following table summarizes the primary biological activities associated with this compound:

| Biological Activity | Mechanism | Target/Effect |

|---|---|---|

| Topoisomerase Inhibition | Prevents DNA replication | Induces apoptosis in cancer cells |

| Kinase Inhibition | Disrupts cell signaling pathways | Targets Flt-3 and CDK4/6 |

| Antimicrobial Activity | Disrupts bacterial growth | Effective against S. aureus and E. coli |

Case Studies

- Anticancer Activity : A study focusing on similar quinoline derivatives highlighted their ability to inhibit topoisomerase II, leading to significant anti-proliferative effects in various cancer cell lines. The mechanism involved the disruption of DNA replication processes, resulting in increased apoptosis rates .

- Antimicrobial Studies : Another research effort investigated the antibacterial properties of quinoline derivatives, including this compound. The findings indicated that this compound displayed notable activity against specific bacterial strains, suggesting potential for development into therapeutic agents for bacterial infections .

Research Findings

Recent studies have demonstrated that this compound possesses multiple biological activities:

- Cell Cycle Arrest : In vitro assays revealed that the compound could induce cell cycle arrest at the G1 phase in cancer cells, highlighting its potential as a therapeutic agent in oncology.

- Selectivity for Cancer Cells : Comparative studies indicated that while the compound effectively inhibits cancer cell proliferation, it exhibits lower toxicity towards normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the established synthetic methodologies for 2-(4-isopropylphenyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized?

The Pfitzinger reaction is a common method for synthesizing quinoline-4-carboxylic acid derivatives. This involves condensation of isatin derivatives with ketones or aldehydes under basic conditions . For this compound, substituting the ketone component with 4-isopropylacetophenone could yield the target compound. Optimization may involve adjusting reaction temperature (typically 80–120°C), solvent polarity (e.g., ethanol or DMF), and base selection (e.g., NaOH or KOH) to improve yields. Evidence from analogous compounds shows yields ranging from 60% to 85% under optimized protocols . Purity can be enhanced via recrystallization from ethanol or methanol.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions on the quinoline ring and the isopropylphenyl group. Aromatic protons typically appear between δ 7.5–9.0 ppm, while carboxylic protons are absent due to deprotonation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ for C20H19NO2: 306.1489).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using acetonitrile/water gradients .

- X-ray crystallography : For structural confirmation, as demonstrated for related quinoline-4-carboxylic acids with monoclinic crystal systems (space group P21/c) and hydrogen-bonded dimeric motifs .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in the reported bioactivity of quinoline-4-carboxylic acid derivatives?

Crystal packing and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence solubility and bioavailability, which may explain variability in biological activity. For example, hydrogen-bonded dimers in the solid state (observed in 2-(4-methylphenyl)quinoline-4-carboxylic acid) reduce solubility, potentially limiting in vivo efficacy . Advanced studies should compare crystal structures (e.g., unit cell parameters, torsion angles) with solubility profiles and activity data. Molecular docking simulations can further correlate structural features with target binding (e.g., enzyme active sites) .

Q. What strategies address contradictory results in the antimicrobial activity of structurally similar quinoline derivatives?

Discrepancies may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity compared to electron-donating groups (e.g., OCH3) .

- Testing protocols : Variations in bacterial strains, inoculum size, or agar dilution methods impact MIC values. Standardize assays using CLSI guidelines.

- Synergistic effects : Combine with adjuvants (e.g., efflux pump inhibitors) to overcome resistance. Evidence from hybrid compounds (e.g., ciprofloxacin-quinoline conjugates) shows enhanced activity against multidrug-resistant strains .

Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?

- QSAR studies : Correlate substituent descriptors (e.g., Hammett σ, logP) with activity to predict optimal functional groups.

- Molecular Dynamics (MD) : Simulate membrane permeability by analyzing partition coefficients (logP) and polar surface area (PSA). For instance, the carboxylic acid group in this compound may limit blood-brain barrier penetration, suggesting ester prodrugs for CNS applications .

- Docking studies : Identify key interactions with targets (e.g., DNA gyrase for antimicrobial activity or kinase domains for anticancer effects) .

Methodological Considerations

Q. What experimental controls are essential when evaluating the compound’s antitumor activity in vitro?

- Positive controls : Use established chemotherapeutic agents (e.g., doxorubicin) to validate assay sensitivity.

- Solvent controls : Test DMSO or ethanol at concentrations used for compound dissolution to exclude solvent toxicity.

- Cell line authentication : Confirm via STR profiling to avoid misidentification.

- Dose-response curves : Generate IC50 values across a minimum of five concentrations (e.g., 1–100 µM) with triplicate replicates .

Q. How can regioselectivity challenges in quinoline ring functionalization be mitigated?

- Directed ortho-metalation : Use directing groups (e.g., carboxylic acid) to achieve selective C-2 or C-8 substitutions .

- Cross-coupling reactions : Employ Suzuki-Miyaura coupling for aryl group introduction at specific positions, as demonstrated for 2-arylquinoline-4-carboxylic acids .

- Protecting groups : Temporarily protect the carboxylic acid moiety (e.g., as a methyl ester) to prevent undesired side reactions during functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.